tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate is a complex organic compound that features both tert-butyl and tert-butyldimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Tetra-n-butylammonium fluoride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective reactions at different functional groups .
Biology and Medicine
Its indole core is a common motif in many biologically active compounds, making it a valuable intermediate in drug discovery .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials .
Wirkmechanismus
The mechanism of action of tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at the indole core. This selective reactivity is crucial for its use in complex organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((tert-Butyldimethylsilyl)oxy)benzaldehyde
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
Uniqueness
What sets tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate apart from similar compounds is its indole core, which is a versatile scaffold in medicinal chemistry. The presence of both tert-butyl and tert-butyldimethylsilyl groups provides unique reactivity and stability, making it a valuable compound for various synthetic applications.
Eigenschaften
Molekularformel |
C19H29NO3Si |
---|---|
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
tert-butyl 4-[tert-butyl(dimethyl)silyl]oxyindole-1-carboxylate |
InChI |
InChI=1S/C19H29NO3Si/c1-18(2,3)22-17(21)20-13-12-14-15(20)10-9-11-16(14)23-24(7,8)19(4,5)6/h9-13H,1-8H3 |
InChI-Schlüssel |
UZAGIBKOUSLFBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.